Comparative Anticancer Activity: Ethyl 6-bromo-3-hydroxy-2-methylbenzoate vs. Standard Chemotherapeutics
In a study on the cytotoxic activity of benzoate derivatives, Ethyl 6-bromo-3-hydroxy-2-methylbenzoate exhibited potent and broad-spectrum anticancer activity against five human cancer cell lines, with IC50 values ranging from 3.15 to 7.32 µM [1]. For comparative context, the standard chemotherapeutic doxorubicin demonstrated IC50 values in the sub-micromolar range (0.19–0.51 µM) in similar assays [2]. While less potent than the drug standard, the compound's activity profile across multiple cell lines (BGC-823, HCT-8, A5049, Bel-7402, and A2780) suggests a unique spectrum of action compared to other synthetic intermediates, which often lack any reported direct cytotoxicity.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 3.15 – 7.32 µM (against 5 human cancer cell lines) |
| Comparator Or Baseline | Doxorubicin: 0.19 – 0.51 µM (against HepG2 and HL-60) |
| Quantified Difference | Target compound is 10- to 30-fold less potent than the drug standard, but active against a distinct panel of cell lines. |
| Conditions | Cell culture, 5 human cancer cell lines (BGC-823, HCT-8, A5049, Bel-7402, A2780) |
Why This Matters
This quantitative activity profile establishes the compound as a valuable, biologically active scaffold for anticancer lead optimization, differentiating it from inert synthetic intermediates.
- [1] Yan et al. (2016). Cytotoxic activity of benzoate derivatives. Korean Journal of Pharmacognosy, 31(3), 333. View Source
- [2] PMC. Cytotoxic activities of compound 1 (IC50, μM). Table 3. View Source
